molecular formula C21H15NO2S B4196889 2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone

2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone

Cat. No. B4196889
M. Wt: 345.4 g/mol
InChI Key: RILAFWDBBCQQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in glutamine metabolism. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in cancer treatment.

Mechanism of Action

2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone inhibits glutaminase, an enzyme involved in the conversion of glutamine to glutamate. This inhibition leads to a decrease in the production of ATP, which is necessary for cancer cell growth and proliferation. 2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone has been shown to decrease the levels of glutamate and glutamine in cancer cells, leading to a decrease in ATP production and cell proliferation. 2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone has also been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells.

Advantages and Limitations for Lab Experiments

2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone has several advantages for use in lab experiments, including its high potency and specificity for glutaminase. However, 2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone. One area of focus is the development of more potent and selective glutaminase inhibitors based on the structure of 2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone. Another area of research is the investigation of 2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to fully understand the potential therapeutic applications of 2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone in metabolic disorders.

Scientific Research Applications

2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone has been extensively studied for its potential as an anticancer agent. Glutaminase is overexpressed in many types of cancer cells, and targeting this enzyme with 2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone has shown promising results in preclinical studies. 2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone has also been investigated for its potential in treating metabolic disorders, such as obesity and diabetes.

properties

IUPAC Name

2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S/c23-19(15-7-2-1-3-8-15)14-24-17-10-6-9-16(13-17)21-22-18-11-4-5-12-20(18)25-21/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILAFWDBBCQQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1,3-Benzothiazol-2-yl)phenoxy]-1-phenylethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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